molecular formula C16H22O11 B015182 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose CAS No. 25941-03-1

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose

Cat. No. B015182
CAS RN: 25941-03-1
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-WHWZVRATSA-N
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Description

Synthesis Analysis

The synthesis of related compounds starts from D-mannose and involves several steps including per-O-acetylation, formation of intermediate compounds, and triflation. A practical and large-scale synthesis approach has been developed to meet the growing demands for such compounds in research and medical applications (Toyokuni et al., 2004).

Molecular Structure Analysis

The molecular structure of 1,2,3,4,6-penta-O-acetyl-D-mannopyranose and related compounds has been studied extensively. Crystal structures reveal the effects of O-acetylation on bond lengths, angles, and torsion angles, providing insights into how acetylation impacts the physical and chemical properties of these molecules (Turney et al., 2019).

Scientific Research Applications

  • Chemical Research : It can be used in chemical research for studying structures and conformations (Hanaya & Yamamoto, 2002).

  • Synthesis Material : It serves as a starting material for the synthesis of α-D-mannopyranosyl and α-D-mannopyranosyluronic acid phosphates (Perchemlides, Osawa, Davidson, & Jeanloz, 1967).

  • Biomedical Applications : It is a disaccharide with potential applications in biomedicine (Oguri & Tejima, 1980).

  • Binding Affinity : Penta-O-acetyl-1-thio-D-mannopyranose-coated clusters are potent ligands for Concanavalin A, indicating potential for biochemical applications (Köhn et al., 2004).

  • Pharmaceutical Research : Its derivatives have applications in pharmaceutical research (Shah, Bose, & Bahl, 1979).

  • Microwave Assisted Synthesis : It is used in microwave-assisted synthesis processes in food industry research (Wang We, 2014).

  • Stereoregular Polymer : It forms a stereoregular polymer with high viscosity and diverse physical and spectral properties (Lin & Schuerch, 1972).

  • Potential Antiviral and Cytostatic Activities : Some synthesized compounds show potential for antiviral and cytostatic activities in cell culture (Kiritsis et al., 2012).

  • Conformational Studies : Its crystal form adopts a specific conformation, relevant for conformational studies in chemistry (Luger & Paulsen, 1976).

  • Structural Analysis : The derivatives have been synthesized and structurally analyzed through spectroscopy (Hanaya, Ohmori, Yamamoto, Armour, & Hogg, 1990).

properties

IUPAC Name

[(2R,3R,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-WHWZVRATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473323
Record name 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose

CAS RN

25941-03-1
Record name 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
XB Zhuo, Y Zou, SJ Huang, J Liao, HG Hu… - Helvetica Chimica …, 2015 - Wiley Online Library
β‐D‐GlcpA‐(1→2)‐[β‐D‐Xylp‐(1→2)‐α‐D‐Manp‐(1→3)]‐α‐D‐Manp‐(1→3)‐α‐D‐Manp, the repeating unit of the exopolysaccharide from Cryptococcus neoformans serotype D, was …
C Kiritsis, S Manta, V Parmenopoulou… - Carbohydrate …, 2012 - Elsevier
A new series of 4′-C-cyano and 4′-C-cyano-4′-deoxy pyrimidine pyranonucleosides has been designed and synthesized. Commercially available 1,2,3,4,6-penta-O-acetyl-d-…
Q Wang, J Fu, J Zhang - Carbohydrate research, 2008 - Elsevier
Aldopyranose peracetates react with thionyl chloride and tin tetrachloride, producing the corresponding peracylated aldopyranosyl chlorides in very good to excellent yields (88–100%) …
S Akai, Y Kajihara, Y Nagashima, M Kamei… - Journal of …, 2001 - Taylor & Francis
New styryl monomers containing β-D-mannopyranose, 2-acetamido-2-deoxy-β-D-mannopyranose, 2-deoxy-2-fluoro-β-D-mannopyranose, and 2-deoxy-β-D-arabino-hexopyranose on …
DN Bolam, SJ Charnwood, HJ Gilbert… - Carbohydrate research, 1998 - Elsevier
d-Xylobiose hexaacetate and d-mannobiose octaacetate were obtained from xylan and mannan digests, respectively, by acetylation followed by chromatographic separation. Selective …
FS Ekholm, M Poláková, AJ Pawłowicz, R Leino - Synthesis, 2009 - thieme-connect.com
Several studies have implicated (1→ 2)-linked mannans as biologically relevant compounds. Recently, there has been a growing interest in the synthesis of multivalent carbohydrate …
KL Cosgrove, PV Bernhardt, BP Ross… - Australian journal of …, 2006 - CSIRO Publishing
The structures of 2,3,4,6-tetra-O-acetyl-α-d-mannopyranosyl azide and 2,3,4,6-tetra-O-acetyl-β-d-mannopyranosyl azide were determined using X-ray crystallographic and one-…
Number of citations: 7 www.publish.csiro.au
M Poláková, M Beláňová, L Petruš, K Mikušová - Carbohydrate research, 2010 - Elsevier
The synthesis of a series of alkyl (having from C6 to C20 aglycones), cyclohexyl, and cyclohexylalkyl α-d-mannopyranosides, 6-deoxygenated analogs, thioglycosides, and sulfones …
M Sawada, M Shizuma, Y Takai, H Yamada… - Bulletin of the …, 1992 - journal.csj.jp
The 1 : 1 adduct ion formation between a series of per-O-acetylated aldopyranoses (family 1) or N-butylated glycosylamines (family 2) and an organic/metallic cation (n-C 8 H 17 NH 3 + /…
Number of citations: 22 www.journal.csj.jp
J Defaye, H Driguez, E Ohleyer, C Orgeret, C Viet - Carbohydrate research, 1984 - Elsevier
Thioglycosides and thioglycosyl-oligosaccharides are known as valuable substrate analogs for studies of glycosidases and glycanases acting as inducers4,‘, specific inh~ b~ tors6, …

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